5-Chloro-[1,2,3]triazolo[1,5-a]pyridine 5-Chloro-[1,2,3]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.: 192642-76-5
VCID: VC8085610
InChI: InChI=1S/C6H4ClN3/c7-5-1-2-10-6(3-5)4-8-9-10/h1-4H
SMILES: C1=CN2C(=CN=N2)C=C1Cl
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol

5-Chloro-[1,2,3]triazolo[1,5-a]pyridine

CAS No.: 192642-76-5

Cat. No.: VC8085610

Molecular Formula: C6H4ClN3

Molecular Weight: 153.57 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-[1,2,3]triazolo[1,5-a]pyridine - 192642-76-5

Specification

CAS No. 192642-76-5
Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
IUPAC Name 5-chlorotriazolo[1,5-a]pyridine
Standard InChI InChI=1S/C6H4ClN3/c7-5-1-2-10-6(3-5)4-8-9-10/h1-4H
Standard InChI Key FYVYNORRNWRANR-UHFFFAOYSA-N
SMILES C1=CN2C(=CN=N2)C=C1Cl
Canonical SMILES C1=CN2C(=CN=N2)C=C1Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a bicyclic system where a triazole ring (1,2,3-triazole) is fused to a pyridine ring at the [1,5-a] position. The chlorine atom at the 5-position introduces electronic asymmetry, influencing reactivity and intermolecular interactions. Key structural parameters include:

  • IUPAC Name: 5-chlorotriazolo[1,5-a]pyridine

  • SMILES: C1=CN2C(=CN=N2)C=C1Cl\text{C1=CN2C(=CN=N2)C=C1Cl}

  • InChIKey: FYVYNORRNWRANR-UHFFFAOYSA-N\text{FYVYNORRNWRANR-UHFFFAOYSA-N}

X-ray crystallographic studies of related triazolopyridines, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, reveal nearly planar conformations with dihedral angles <4° between the pyridine and triazole rings . The chlorine substituent enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution and cross-coupling reactions .

Synthesis Methods

Cyclocondensation Reactions

A common approach involves cyclocondensation of halogenated pyridine precursors with azide derivatives. For example, Bi(OTf)3_3-catalyzed reactions in dichloroethane (DCE) with pp-TsOH·H2_2O as an additive yield triazolopyridines at 150°C with moderate to high yields .

Oxidative Cross-Dehydrogenative Coupling (CDC)

Oxidative CDC reactions using molecular oxygen or air as terminal oxidants enable the formation of triazolopyridines from NN-amino-2-iminopyridines and β-diketones. Acetic acid (6 equiv) in ethanol under O2_2 at 130°C achieves yields up to 94% .

Table 1: Comparative Synthesis Routes

MethodConditionsYield (%)Key Catalyst/Additive
Cyclocondensation Bi(OTf)3_3, DCE, 150°C74–94pp-TsOH·H2_2O
Oxidative CDC O2_2, AcOH, 130°C80–94

Biological Activities

Anticancer Properties

Triazolopyridines exhibit inhibitory effects on cancer cell lines. For instance, triazolo[1,5-a]pyrimidine derivatives demonstrate IC50_{50} values as low as 6.1 μM against HT-1080 fibrosarcoma cells . The chlorine atom enhances DNA intercalation and topoisomerase inhibition .

Antiviral Activity

Derivatives targeting influenza A RNA-dependent RNA polymerase (RdRP) show promise. Hybrid 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides disrupt PA-PB1 subunit interactions, with EC50_{50} values of 19–26 μM .

Neurological Applications

Recent studies highlight triazolopyridines as M5_5 muscarinic acetylcholine receptor antagonists. VU6036864, a 7-chloro-substituted analog, exhibits nanomolar potency (IC50_{50} = 20 nM) and >500-fold selectivity over other muscarinic subtypes .

Chemical Reactivity and Modifications

Electrophilic Substitution

The triazole ring undergoes electrophilic halogenation and nitration. Chlorination at the 3-position using Cl2_2/FeCl3_3 yields 3,5-dichloro derivatives, while nitration introduces nitro groups at the 7-position .

Cross-Coupling Reactions

Applications in Medicinal Chemistry

Drug Discovery

The scaffold’s modularity supports SAR studies. Key modifications include:

  • 5-Position: Chlorine enhances metabolic stability and target binding .

  • 7-Position: Aryl groups improve solubility and CNS penetration .

Tool Compounds

VU6036864 exemplifies a high-quality antagonist tool compound with oral bioavailability >100% and brain exposure (Kp=0.68K_p = 0.68) .

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